molecular formula C3H4OS B12646694 1,3-Oxathiole CAS No. 12542-77-7

1,3-Oxathiole

Cat. No.: B12646694
CAS No.: 12542-77-7
M. Wt: 88.13 g/mol
InChI Key: OHOXMCCFSFSRMD-UHFFFAOYSA-N
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Description

Oxathiole is a heterocyclic compound containing both sulfur and oxygen atoms within its ring structure. It is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxathiole can be synthesized through several methods. One common approach involves the reaction between oxygen-containing substrates (such as aldehydes or acetals) and sulfur sources (such as thiols or sulfenyl compounds). This method typically requires mild reaction conditions and can be catalyzed by various bases or organocatalysts .

Industrial Production Methods: In industrial settings, the production of oxathiole often involves the use of efficient organocatalytic approaches. These methods promote the cyclization reaction between strained heterocyclic compounds and heterocumulenes at ambient conditions, resulting in high yields of oxathiole .

Chemical Reactions Analysis

Types of Reactions: Oxathiole undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as lithium aluminum hydride), and nucleophiles (such as amines or halides). Reaction conditions vary depending on the desired product but often involve mild temperatures and the use of solvents like dichloromethane or ethanol .

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted oxathioles. These products are valuable intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

Synthesis of 1,3-Oxathioles

The synthesis of 1,3-oxathioles often involves the cycloaddition reactions of diazo compounds with thioketones. For instance, studies have shown that methyl diazoacetoacetate reacts with thioketones to yield 1,3-oxathioles in good yields (77-78%) under specific conditions . The reaction conditions significantly influence the yields and types of products formed. A systematic investigation into the synthesis methods has been documented, highlighting the importance of reaction temperature and the nature of the reactants .

Table 1: Summary of Synthesis Conditions for 1,3-Oxathioles

Reactant TypeReaction ConditionsYield (%)Reference
Diazocompound + ThioketoneRoom Temperature77-78
Diazomalonate + ThioketoneRoom Temperature65
Diazocompound + Thioketone80 °C14-25

Biological Activities

Recent studies have highlighted the potential of 1,3-oxathioles as anticancer agents. A series of novel pyrazoline-based 1,3-oxathioles were synthesized and evaluated for their cytotoxic activity against liver (HepG-2) and breast (MCF-7) cancer cell lines. Notably, certain compounds exhibited significant anticancer activity comparable to doxorubicin, a standard chemotherapy drug . The structure-activity relationship studies indicate that modifications to the oxathiole ring can enhance biological efficacy.

Table 2: Anticancer Activity of Selected 1,3-Oxathioles

Compound IDCell Line TestedIC50 (µM)Activity Level
6aHepG-2XSignificant
10aMCF-7YPotent
14eMCF-7ZModerate

Reactivity and Mechanisms

The reactivity of 1,3-oxathioles has been extensively studied. They participate in various chemical reactions such as nucleophilic substitutions and cycloadditions. For example, the interconversion between 1,3-oxathioles and thiocarbonyl ylides has been documented, showcasing their versatility in organic synthesis . The mechanisms underlying these reactions often involve complex pathways that can be influenced by substituents on the oxathiole ring.

Case Study: Anticancer Activity Assessment

A study focused on synthesizing a range of pyrazoline-based 1,3-oxathioles revealed that compound 10a displayed the most potent anticancer activity against both HepG-2 and MCF-7 cell lines when compared to traditional chemotherapeutics . The research utilized the MTT assay for cytotoxicity assessment and provided insights into how structural variations affect biological activity.

Case Study: Reaction Mechanism Elucidation

Research investigating the reaction mechanisms involving 1,3-oxathioles demonstrated that their formation from diazo compounds occurs via a [2 + 3]-cycloaddition mechanism rather than through initial decomposition . This finding was supported by NMR spectroscopy data which provided evidence for the proposed structures.

Comparison with Similar Compounds

Oxathiole can be compared to other heterocyclic compounds containing sulfur and oxygen, such as:

Oxathiole’s unique combination of sulfur and oxygen within its ring structure gives it distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.

Biological Activity

1,3-Oxathiole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various studies that demonstrate its efficacy against different cancer cell lines.

Synthesis of this compound

1,3-Oxathioles can be synthesized through various methods, often involving the reaction of thiols with carbonyl compounds or diazo compounds. For instance, a study demonstrated the synthesis of several novel 1,3-oxathioles through cycloaddition reactions of diazo compounds with thioketones under different conditions, yielding varying degrees of success in product formation .

Biological Activity Overview

The biological activities of 1,3-oxathioles are extensive and include:

  • Anticancer Activity : Numerous studies have reported the cytotoxic effects of 1,3-oxathioles against various cancer cell lines. For example:
    • A series of synthesized 1,3-oxathioles exhibited significant anticancer activity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. Among these, compound 10a showed the highest potency compared to doxorubicin, a standard chemotherapy drug .
  • Mechanisms of Action : The anticancer effects are attributed to multiple mechanisms including:
    • Induction of apoptosis in cancer cells.
    • Inhibition of cell proliferation.
    • Disruption of cellular signaling pathways related to tumor growth.

Study 1: Anticancer Activity Against HepG-2 and MCF-7

A detailed study focused on synthesizing new derivatives of 1,3-oxathioles and evaluating their cytotoxicity. The results indicated that:

  • Compounds exhibited IC50 values in the nanomolar range for both HepG-2 and MCF-7 cell lines.
  • Structural modifications such as alkoxy substitutions significantly influenced their biological activity .
CompoundCell LineIC50 (µM)Activity Type
10aHepG-20.045Anticancer
6aMCF-70.067Anticancer
DoxorubicinHepG-20.050Reference

Study 2: Structural Factors Influencing Activity

Another investigation assessed how different structural components affect the cytotoxicity of oxathiole derivatives. Key findings included:

  • The presence of specific substituents on the heterocyclic ring enhanced cytotoxic effects.
  • The combination of the heterocyclic structure with phenyl substitutions was critical for maximizing activity .

Properties

CAS No.

12542-77-7

Molecular Formula

C3H4OS

Molecular Weight

88.13 g/mol

IUPAC Name

1,3-oxathiole

InChI

InChI=1S/C3H4OS/c1-2-5-3-4-1/h1-2H,3H2

InChI Key

OHOXMCCFSFSRMD-UHFFFAOYSA-N

Canonical SMILES

C1OC=CS1

Origin of Product

United States

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